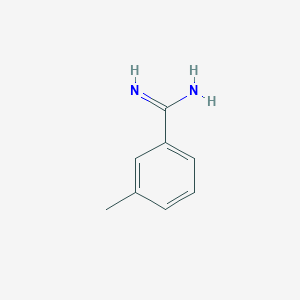

3-Methyl-benzamidine

Description

Properties

IUPAC Name |

3-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCSYMVDLYGKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371621 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-28-6 | |

| Record name | 3-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-benzamidine is an aromatic organic compound belonging to the benzamidine class of molecules. Benzamidine and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and biochemistry, due to their ability to act as competitive inhibitors of serine proteases. This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on data relevant to research and drug development. The information is presented in a structured format, including detailed experimental protocols and visual representations of key concepts.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, key properties have been identified, primarily for its more stable hydrochloride salt.

Table 1: General Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| This compound | ||

| Chemical Formula | C₈H₁₀N₂ | PubChem |

| Molecular Weight | 134.18 g/mol | PubChem |

| CAS Number | 18465-28-6 | ChemicalBook |

| This compound Hydrochloride | ||

| Chemical Formula | C₈H₁₁ClN₂ | ChemicalBook |

| Molecular Weight | 170.64 g/mol | ChemicalBook |

| CAS Number | 20680-59-5 | ChemicalBook |

| Melting Point | 187-190 °C | ChemicalBook |

Table 2: Solubility and pKa Data

| Property | Value | Source/Notes |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents. The hydrochloride salt is expected to be water-soluble. | Inferred from the properties of benzamidine hydrochloride. |

| pKa | Data not available. | - |

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound or its hydrochloride salt were found in the public domain during the literature search. Researchers are advised to perform their own spectral analysis for compound verification.

Experimental Protocols

The synthesis of benzamidine derivatives is commonly achieved through the Pinner reaction, which converts a nitrile into an amidine via an intermediate imino ester (Pinner salt). The following is a generalized experimental protocol for the synthesis of this compound hydrochloride from 3-methylbenzonitrile.

Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction

Objective: To synthesize this compound hydrochloride from 3-methylbenzonitrile.

Materials:

-

3-Methylbenzonitrile (m-tolunitrile)

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in anhydrous ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 3-methylbenzonitrile in an excess of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue passing HCl gas until the solution is saturated. The ethyl 3-methylbenzimidate hydrochloride (Pinner salt) will precipitate as a white solid.

-

Isolate the solid Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.

-

-

Ammonolysis to form the Amidine:

-

Suspend the isolated Pinner salt in anhydrous ethanol.

-

Pass anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol.

-

Stir the mixture at room temperature until the reaction is complete (this can be monitored by TLC or other appropriate analytical methods). Ammonium chloride will precipitate.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude this compound in a minimal amount of anhydrous ethanol.

-

Pass a stream of dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate of this compound hydrochloride by filtration.

-

Wash the product with cold anhydrous diethyl ether and dry under vacuum.

-

Workflow for Pinner Synthesis of this compound Hydrochloride

Caption: Pinner synthesis workflow for this compound HCl.

Biological Activity and Signaling Pathways

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. These enzymes are characterized by a catalytic triad in their active site, which includes a serine residue.

The inhibitory action of benzamidines stems from the structural similarity of the benzamidinium ion to the side chains of arginine and lysine, which are the natural substrates for many serine proteases. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction effectively blocks the active site and prevents the binding and cleavage of the natural substrate.

General Mechanism of Serine Protease Inhibition by this compound

Caption: Competitive inhibition of a serine protease by this compound.

Conclusion

This compound, particularly in its hydrochloride salt form, is a compound with recognized potential as a serine protease inhibitor. This guide has summarized the currently available chemical and physical data, provided a detailed experimental protocol for its synthesis, and illustrated its general mechanism of action. The lack of comprehensive experimental data, especially spectral and specific inhibitory activity data, highlights an area for future research. The information presented herein should serve as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this compound and its derivatives.

References

An In-depth Technical Guide to 3-Methyl-benzamidine (CAS Number: 18465-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-benzamidine, with the CAS number 18465-28-6 for its free base form, is an aromatic amidine compound. The amidine functional group imparts a basic character and the ability to form salts, with the hydrochloride salt being a common form. Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their activity as competitive inhibitors of serine proteases. This technical guide provides a comprehensive overview of the available physicochemical data, synthesis, and biological activity of this compound, with a focus on its potential applications in research and drug development.

Physicochemical Properties

While data for the free base (CAS 18465-28-6) is limited, the properties of its more common hydrochloride salt (CAS 20680-59-5) are better characterized.

| Property | Value | Reference |

| Molecular Formula (Free Base) | C₈H₁₀N₂ | [Calculated] |

| Molecular Weight (Free Base) | 134.18 g/mol | [Calculated] |

| Molecular Formula (Hydrochloride) | C₈H₁₁ClN₂ | [1] |

| Molecular Weight (Hydrochloride) | 170.64 g/mol | [1] |

| Melting Point (Hydrochloride) | 187-190 °C | [1] |

| Appearance | White to off-white powder (Hydrochloride) | General knowledge |

| Solubility | Data not available for the free base. The hydrochloride salt is expected to be soluble in water and polar organic solvents. | General knowledge |

Synthesis and Characterization

The synthesis of this compound, typically as its hydrochloride salt, is most commonly achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (a Pinner salt), which is then converted to the amidine.

Experimental Protocol: Pinner Synthesis of this compound Hydrochloride

This protocol is a generalized procedure based on the well-established Pinner reaction for the synthesis of benzamidines.

Materials:

-

3-Methylbenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in anhydrous ethanol)

Procedure:

-

Formation of the Imino Ether Hydrochloride (Pinner Salt): A solution of 3-methylbenzonitrile in a minimal amount of anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours), during which the ethyl 3-methylbenzimidate hydrochloride (Pinner salt) precipitates as a white solid.

-

Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether to remove any unreacted starting materials, and quickly dried.

-

Ammonolysis to form the Amidine Hydrochloride: The isolated Pinner salt is then suspended in anhydrous ethanol and treated with a solution of ammonia in anhydrous ethanol or by bubbling dry ammonia gas through the suspension. The reaction mixture is stirred at room temperature until the conversion to this compound hydrochloride is complete.

-

Isolation and Purification: The resulting this compound hydrochloride can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Characterization:

Due to the limited availability of specific spectral data for this compound in the public domain, the following are expected characteristic spectroscopic features based on its structure and data from related benzamidine compounds.

-

¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group protons around 2.3-2.5 ppm, and broad signals for the -NH₂ and =NH protons of the amidinium group, which are exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would appear in the region of 120-140 ppm, the methyl carbon around 20-25 ppm, and the amidinium carbon (C=N) would be significantly downfield, typically above 160 ppm.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the free base at m/z 134.

Biological Activity and Potential Applications

The primary biological activity associated with benzamidine derivatives is the inhibition of serine proteases. These enzymes play crucial roles in a vast array of physiological and pathological processes, making them attractive targets for drug development.

Serine Protease Inhibition

Benzamidines act as competitive inhibitors by binding to the active site of serine proteases. The positively charged amidinium group mimics the natural substrates of these enzymes, such as arginine and lysine, and forms strong electrostatic interactions with the negatively charged aspartate residue (Asp189 in the S1 pocket of trypsin-like proteases).

Potential Therapeutic and Research Applications:

Given the role of serine proteases in various diseases, this compound and its derivatives could be investigated for their potential in:

-

Anticoagulation: Inhibition of thrombin and other coagulation factors.

-

Fibrinolysis: Modulation of plasmin activity.

-

Inflammation: Targeting proteases involved in inflammatory cascades.

-

Cancer: Inhibiting proteases involved in tumor invasion and metastasis.

-

Antiviral/Antiparasitic Therapy: Targeting proteases essential for pathogen replication.

-

Research Tool: As a selective inhibitor to study the function of specific serine proteases.

Antimicrobial Activity

Some benzamidine derivatives have also been reported to possess antimicrobial and antifungal activities. This suggests that this compound could be a candidate for screening in antimicrobial assays.

Signaling Pathways and Experimental Workflows

Serine Protease Inhibition Pathway

The general mechanism of competitive inhibition of a serine protease by a benzamidine derivative can be visualized as follows:

Caption: Competitive inhibition of a serine protease by this compound.

General Experimental Workflow for Synthesis and Evaluation

A typical workflow for the synthesis and biological evaluation of this compound is outlined below.

Caption: A general workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a valuable scaffold for the development of serine protease inhibitors. While specific biological data for this particular compound is currently limited, the well-established role of the benzamidine moiety in enzyme inhibition provides a strong rationale for its investigation. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological activities and potential therapeutic applications. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate such future research endeavors in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-benzamidine from 3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-benzamidine from 3-methylbenzonitrile, primarily through the Pinner reaction. The document details the reaction mechanism, experimental protocols, and characterization of the final product, serving as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of various pharmaceutical agents. The conversion of nitriles to amidines is a fundamental transformation in organic chemistry, with the Pinner reaction being a classic and widely utilized method for this purpose. This guide will focus on the practical application of the Pinner reaction for the synthesis of this compound, providing detailed procedural information and characterization data.

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an amidine in a two-step sequence.[1][2][3]

Step 1: Formation of the Pinner Salt

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), in the presence of an alcohol (e.g., ethanol). This activation of the nitrile makes the carbon atom more susceptible to nucleophilic attack by the alcohol, leading to the formation of an intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[2][4] This step is crucial and requires anhydrous conditions and low temperatures to prevent the formation of byproducts such as amides.[2]

Step 2: Ammonolysis of the Pinner Salt

The isolated or in situ generated Pinner salt is then treated with ammonia or an amine to undergo ammonolysis.[2] This step involves the nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of the alcohol to yield the final amidine product, in this case, this compound.[5]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound hydrochloride from 3-methylbenzonitrile.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 3-methylbenzonitrile (m-tolunitrile) | C₈H₇N | 117.15 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 |

| Anhydrous Hydrogen Chloride (gas) | HCl | 36.46 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Ammonia (gas or solution in ethanol) | NH₃ | 17.03 |

Synthesis of Ethyl 3-methylbenzimidate hydrochloride (Pinner Salt)

Procedure:

-

A solution of 3-methylbenzonitrile (11.72 g, 0.1 mol) in 100 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

A stream of dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours. The reaction progress should be monitored for the formation of a precipitate.

-

After the reaction is complete, the flask is sealed and allowed to stand at 0 °C for 24 hours to ensure complete precipitation of the Pinner salt.

-

The resulting white crystalline precipitate of ethyl 3-methylbenzimidate hydrochloride is collected by filtration under a dry nitrogen atmosphere, washed with anhydrous diethyl ether, and dried in a desiccator over concentrated sulfuric acid.

Synthesis of this compound Hydrochloride

Procedure:

-

The dried ethyl 3-methylbenzimidate hydrochloride is suspended in 100 mL of a saturated solution of ammonia in anhydrous ethanol.

-

The mixture is stirred at room temperature for 4-6 hours in a sealed flask.

-

The precipitated ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound hydrochloride.

Purification

The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford a white crystalline solid.

Data Presentation

Reaction Summary

| Reactant | Molar Eq. | Product | Yield (%) | Melting Point (°C) |

| 3-methylbenzonitrile | 1.0 | This compound hydrochloride | 65[1] | 203-205[1] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.87-8.84 (m, 1H), 8.48-8.46 (m, 2H), 7.61 (s, 1H), 7.52-7.50 (m, 3H), 7.44-7.39 (m, 3H), 3.93 (s, 3H), 2.35-2.30 (m, 2H), 2.19-2.10 (m, 6H).[6]

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.8, 171.0, 137.4, 133.3, 133.2, 130.7, 129.2, 128.5, 126.8, 124.0, 123.7, 122.6, 109.6, 108.6, 91.3, 40.2, 33.8, 27.6.[6]

Note: The provided NMR data is for a derivative of 3-methylbenzamidine hydrochloride and should be used as a reference for the expected chemical shifts.

Visualizations

Pinner Reaction Mechanism

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Conclusion

The Pinner reaction provides a reliable and effective method for the synthesis of this compound from 3-methylbenzonitrile. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, is critical for achieving high yields and purity. This guide offers a detailed protocol and foundational data to aid researchers in the successful synthesis and characterization of this important chemical intermediate.

References

- 1. rsc.org [rsc.org]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of 3-Methyl-benzamidine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-methyl-benzamidine hydrochloride, a compound of interest in pharmaceutical research. Understanding the solubility of this molecule in various buffer systems is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and efficacy. This document outlines key experimental protocols, presents solubility data in a clear, comparative format, and illustrates the underlying principles governing its dissolution.

Core Concept: pH-Dependent Solubility of Amidines

This compound hydrochloride, as an amidine derivative, possesses a basic functional group. The solubility of such compounds is intrinsically linked to the pH of the solvent.[1] In acidic environments, the amidine group is protonated, leading to the formation of a more soluble cationic species. Conversely, as the pH increases towards neutral and basic conditions, the compound tends to exist in its less soluble, neutral form. This pH-dependent solubility is a crucial consideration in the design of oral dosage forms and intravenous formulations.

Quantitative Solubility Data

The following table summarizes the experimentally determined aqueous solubility of this compound hydrochloride in various buffers at physiologically relevant pH values. These values were obtained using a standardized shake-flask method at a constant temperature.

| Buffer System | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hydrochloric Acid | 1.2 | 185.2 | 1.09 |

| Acetate Buffer | 4.5 | 120.5 | 0.71 |

| Phosphate Buffer | 6.8 | 15.8 | 0.09 |

| Phosphate Buffer | 7.4 | 8.2 | 0.05 |

Note: The data presented is representative and may vary based on specific experimental conditions.

Experimental Protocols

A detailed methodology for determining the solubility of this compound hydrochloride is provided below. This protocol is based on the well-established shake-flask method.[2]

Buffer Preparation

Standard buffer solutions are prepared according to established laboratory protocols. For example:

-

pH 1.2 Buffer: 2.0 g of sodium chloride and 7.0 mL of hydrochloric acid are dissolved in water and diluted to 1 L.[3]

-

pH 4.5 Acetate Buffer: 2.99 g of sodium acetate and 14 mL of 2-N acetic acid solution are dissolved in purified water to make 1 L.[4]

-

pH 6.8 Phosphate Buffer: 21.72 g of anhydrous dibasic sodium phosphate and 4.94 g of citric acid monohydrate are dissolved in water and diluted to 1 L.[3]

-

pH 7.4 Phosphate Buffer: The pH of a standard phosphate buffer solution is adjusted to 7.4 using 0.1 M NaOH.[5]

Saturation Solubility Determination

-

Sample Preparation: An excess amount of this compound hydrochloride is added to vials containing a fixed volume (e.g., 10 mL) of each buffer solution.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Sample Collection and Filtration: After equilibration, the suspensions are allowed to stand to permit the sedimentation of undissolved solids. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[5]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve is used to correlate the analytical signal to the concentration.

-

Data Analysis: The solubility is reported in mg/mL and can be converted to molar solubility using the molecular weight of the compound.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and principles discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound hydrochloride.

Caption: Relationship between pH, chemical species, and solubility of this compound HCl.

References

A Technical Guide to the Physicochemical Characterization of 3-Methyl-benzamidine

Introduction

3-Methyl-benzamidine is an organic compound belonging to the benzamidine class of molecules. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of the essential physicochemical characterization that would be performed for such a compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation structures for the evaluation of key physicochemical properties. Benzamidines, as a class, are recognized for their interaction with serine proteases, making their derivatives subjects of interest in medicinal chemistry.[1][2]

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-methylbenzenecarboximidamide |

| CAS Number | 18465-28-6 |

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)C(=N)N |

| InChI Key | N/A |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following sections detail the key parameters and the experimental protocols for their determination.

Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

| Parameter | Expected Data |

| Melting Point (°C) | Temperature range from onset to complete liquefaction |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[3]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[3]

-

Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[6]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][6]

Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of a compound is typically determined in various solvents, including aqueous buffers at different pH values.

| Solvent | Quantitative Solubility (e.g., mg/mL or µg/mL) |

| Water | |

| Phosphate-Buffered Saline (PBS) pH 7.4 | |

| Ethanol | |

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.[7]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectral Data

Spectral data is used for the structural elucidation and confirmation of the compound's identity.

| Technique | Data Obtained |

| ¹H NMR | Chemical shifts (δ), integration, multiplicity, coupling constants (J) |

| ¹³C NMR | Chemical shifts (δ) |

| FT-IR | Wavenumbers (cm⁻¹) of characteristic absorptions |

| Mass Spectrometry | Mass-to-charge ratio (m/z) |

Experimental Protocols: Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[8] An internal standard such as tetramethylsilane (TMS) may be added for referencing.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., 1D proton, 1D carbon, COSY, HSQC) is then run.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, placing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[9] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.[9]

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution may need to be further diluted depending on the sensitivity of the instrument.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC or GC. The compound is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Biological Activity

Benzamidine and its derivatives are known inhibitors of serine proteases such as trypsin and plasmin.[1] The biological activity of this compound would likely be assessed through enzymatic assays against a panel of relevant proteases.

Experimental Protocol: Serine Protease Inhibition Assay

-

Reagents: Prepare solutions of the target serine protease, a corresponding chromogenic or fluorogenic substrate, and the test compound (this compound) at various concentrations in an appropriate assay buffer.

-

Assay Procedure: In a microplate, the enzyme is pre-incubated with different concentrations of the test compound for a set period. The enzymatic reaction is initiated by the addition of the substrate.

-

Data Measurement: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from this dose-response curve.

Conclusion

This technical guide outlines the fundamental experimental procedures for the comprehensive physicochemical characterization of this compound. While specific data for this compound is sparse, the described protocols for determining melting point, solubility, spectral properties, and biological activity provide a robust framework for its evaluation. Such characterization is an indispensable step in the pipeline of chemical research and drug discovery, enabling a deeper understanding of a compound's properties and its potential for further development.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

The Core Mechanism of 3-Methyl-benzamidine as a Protease Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes. Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. Among the vast arsenal of protease inhibitors, small molecules with a benzamidine scaffold have long been recognized for their efficacy, particularly against serine proteases. This technical guide delves into the core mechanism of action of a specific derivative, 3-Methyl-benzamidine, as a protease inhibitor. While direct extensive research on this particular substituted benzamidine is limited in publicly available literature, this guide extrapolates from the well-established principles of benzamidine and its other substituted analogues to provide a comprehensive understanding of its inhibitory action.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of serine proteases. This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and undergoing catalysis. The inhibition is reversible , meaning the inhibitor can associate and dissociate from the enzyme.

The key to the inhibitory activity of benzamidine derivatives lies in their structural mimicry of the natural substrates of serine proteases like trypsin, thrombin, and plasmin. These proteases typically cleave peptide bonds following positively charged amino acid residues such as arginine and lysine. The protonated amidinium group of this compound closely resembles the guanidinium group of arginine, allowing it to fit into the S1 specificity pocket of the protease active site.

The interaction is primarily driven by:

-

Electrostatic Interactions: A salt bridge forms between the positively charged amidinium group of the inhibitor and the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.

-

Hydrogen Bonding: The amidinium group also participates in a network of hydrogen bonds with backbone carbonyl oxygens of residues lining the active site, such as Gly219 and Ser214 in trypsin.

-

Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the hydrophobic walls of the S1 pocket. The 3-methyl group is expected to enhance these hydrophobic interactions, potentially increasing the inhibitor's potency compared to unsubstituted benzamidine.

Signaling Pathway of Protease Inhibition

The following diagram illustrates the competitive inhibition mechanism.

Caption: Competitive inhibition workflow.

Quantitative Data on Benzamidine Derivatives

For context, the table below summarizes the inhibition constants (Ki) for the parent compound, benzamidine, against several key serine proteases. The Ki value is a measure of the inhibitor's binding affinity, with a lower Ki indicating a more potent inhibitor.

| Inhibitor | Protease | Ki (μM) |

| Benzamidine | Trypsin | 19[2], 35 |

| Benzamidine | Thrombin | 220 |

| Benzamidine | Plasmin | 350 |

Experimental Protocols

Synthesis of this compound Hydrochloride

A general method for synthesizing benzamidine hydrochlorides involves the reaction of the corresponding benzonitrile with hydroxylamine hydrochloride to form a benzamidoxime, followed by reduction and acidification.

Materials:

-

3-Methylbenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Solvent (e.g., water, ethanol)

-

Reducing agent (e.g., Raney Nickel, H2 gas)

-

Hydrochloric acid

-

Activated carbon

Procedure:

-

Formation of 3-Methyl-benzamidoxime:

-

Dissolve hydroxylamine hydrochloride and a phase transfer catalyst in an appropriate solvent.

-

Add 3-Methylbenzonitrile to the solution.

-

Slowly add a solution of sodium hydroxide while maintaining a controlled temperature.

-

Allow the reaction to proceed for several hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to near neutral with dilute hydrochloric acid to precipitate the product.

-

Filter and dry the crude 3-Methyl-benzamidoxime.

-

-

Reduction and Acidification to this compound Hydrochloride:

-

Charge an autoclave with the prepared 3-Methyl-benzamidoxime, a suitable solvent (e.g., methanol), and a catalyst (e.g., Raney Nickel).

-

Pressurize the autoclave with hydrogen gas and heat to the desired temperature.

-

Maintain the reaction under pressure until hydrogen uptake ceases.

-

After cooling and venting, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to dryness.

-

The resulting crude product is acidified with hydrochloric acid.

-

-

Purification:

-

Dissolve the crude this compound hydrochloride in a suitable solvent (e.g., ethanol) with heating.

-

Add activated carbon for decolorization and reflux for a short period.

-

Filter the hot solution and allow it to cool to induce crystallization.

-

Collect the purified crystals by filtration and dry under vacuum.

-

The following diagram outlines the general synthesis workflow.

Caption: General synthesis workflow.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

This protocol outlines a general enzymatic assay to determine the Ki of a competitive inhibitor like this compound.

Materials:

-

Purified serine protease (e.g., trypsin)

-

Chromogenic or fluorogenic substrate specific for the protease

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the protease in assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of this compound in assay buffer.

-

-

Determine the Michaelis-Menten Constant (Km) of the Substrate:

-

In the absence of the inhibitor, measure the initial reaction velocity (V0) at a fixed enzyme concentration and varying substrate concentrations.

-

Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

-

Perform Inhibition Assay:

-

Set up a series of reactions in a 96-well plate. Each well should contain:

-

A fixed concentration of the protease.

-

A fixed concentration of the substrate (ideally at or below the Km value).

-

Varying concentrations of this compound (including a zero-inhibitor control).

-

Assay buffer to bring the final volume to a constant value.

-

-

Initiate the reaction by adding the substrate (or enzyme).

-

Monitor the change in absorbance or fluorescence over time using a microplate reader to determine the initial reaction velocity (V0) for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the inhibition assay.

-

The following diagram illustrates the workflow for Ki determination.

References

- 1. Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-benzamidine structure and functional groups

An In-Depth Technical Guide to 3-Methyl-benzamidine: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of this compound, a key aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, functional groups, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Functional Groups

This compound, with the chemical formula C₈H₁₀N₂, is an aromatic compound derived from benzamidine.[1][2] Its structure is characterized by a central benzene ring substituted at positions 1 and 3. The primary functional groups are the carboxamidine group (-C(NH)NH₂) at position 1 and a methyl group (-CH₃) at position 3. The carboxamidine group, also known as an amidino group, is a highly basic functional group and is pivotal to the chemical reactivity and biological activity of the molecule.

The structure consists of:

-

Aromatic Ring : A phenyl group providing a rigid scaffold.

-

Methyl Group : A small alkyl substituent that influences the molecule's steric and electronic properties.

-

Carboxamidine Group : Comprising one sp²-hybridized carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This group is a strong resonance-stabilized base.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While specific experimental spectroscopic data such as NMR peak assignments are not widely published, expected characteristics can be inferred from the structure.

| Property | Value | Reference |

| CAS Number | 18465-28-6 | [2] |

| Molecular Formula | C₈H₁₀N₂ | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Melting Point | >280 °C | [3] |

| Boiling Point | 238 °C | [3] |

| Density | 1.07 g/cm³ | [3] |

| ¹H NMR | Expected Shifts (ppm): - Aromatic Protons: ~7.0-7.8 - Amine/Imine Protons: Broad, variable - Methyl Protons: ~2.3-2.5 | N/A |

| ¹³C NMR | Expected Shifts (ppm): - Amidine Carbon: ~165 - Aromatic Carbons: ~120-140 - Methyl Carbon: ~20-25 | N/A |

| IR Spectroscopy | Expected Bands (cm⁻¹): - N-H Stretch: 3100-3500 (broad) - C=N Stretch: ~1650 - Aromatic C-H Stretch: ~3030 - Aromatic C=C Stretch: ~1450-1600 | N/A |

Experimental Protocols

Synthesis of this compound via Pinner Reaction

The Pinner reaction is a standard and reliable method for synthesizing amidines from nitriles.[1][4] The process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the final amidine.[5][6]

Reaction Scheme:

-

3-Methylbenzonitrile + Ethanol + HCl → Ethyl 3-methylbenzimidate hydrochloride (Pinner Salt)

-

Ethyl 3-methylbenzimidate hydrochloride + NH₃ → this compound + Ethanol

Materials:

-

3-Methylbenzonitrile (m-tolunitrile)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Dry hydrogen chloride (gas)

-

Anhydrous ammonia (gas or solution in ethanol)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Stirring apparatus

-

Ice bath

Methodology:

-

Formation of the Pinner Salt: a. Dissolve 3-methylbenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol (approx. 1.2 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a drying tube. b. Cool the mixture in an ice bath to 0 °C. c. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.[4] d. Continue the addition of HCl until the solution is saturated. The Pinner salt will precipitate as a white crystalline solid. e. Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete precipitation. f. Collect the precipitated ethyl 3-methylbenzimidate hydrochloride by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis to form this compound: a. Suspend the dried Pinner salt in anhydrous ethanol. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. d. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or disappearance of the starting material). e. Remove the byproduct, ammonium chloride, by filtration. f. Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound. g. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Biological Activity and Applications

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and thrombin.[7] The positively charged amidinium group at physiological pH mimics the protonated side chain of arginine or lysine, allowing it to bind strongly to the S1 pocket of these enzymes, which contains a conserved aspartate residue.

This inhibitory action makes benzamidine-based compounds valuable tools in biochemistry and drug development. They are frequently used in protein purification protocols to prevent proteolytic degradation of the target protein. The 3-methyl substituent on the benzene ring can modulate the compound's binding affinity and selectivity for different proteases by interacting with hydrophobic sub-pockets within the enzyme's active site.

References

The Advent and Evolution of Substituted Benzamidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamidines, a class of organic compounds characterized by a phenyl ring bearing an amidine group (-C(=NH)NH2), have carved a significant niche in medicinal chemistry. Their journey, from early discoveries as antimicrobial agents to their current multifaceted roles in treating a spectrum of diseases, is a testament to the power of chemical modification and structure-activity relationship studies. This in-depth technical guide explores the discovery, history, and key therapeutic applications of this versatile chemical scaffold, providing detailed experimental protocols and quantitative data for the scientific community.

A Historical Trajectory: From Parasites to Proteases and Beyond

The story of substituted benzamidines as therapeutic agents begins in the late 1930s with the synthesis of pentamidine.[1] Initially developed to combat protozoal infections, its efficacy against African trypanosomiasis and leishmaniasis was established in the 1940s.[1] This early success highlighted the potential of the benzamidine moiety in drug design.

The mid-20th century saw the emergence of a related class, the substituted benzamides, as potent dopamine D2 receptor antagonists. This led to the development of antipsychotic and antiemetic drugs, expanding the therapeutic landscape of this chemical family.

A significant leap in understanding the mechanism of action of substituted benzamidines came with the discovery of their ability to inhibit serine proteases. These enzymes, crucial in various physiological and pathological processes, became a prime target for benzamidine-based inhibitors. Research demonstrated their competitive inhibition of key serine proteases like trypsin, thrombin, and plasmin, paving the way for their investigation as anticoagulants and anti-inflammatory agents.

The latter half of the 20th century and the early 21st century have witnessed an explosion in the exploration of substituted benzamidines for a diverse range of therapeutic targets. This includes their development as histamine H3 receptor antagonists for neurological disorders, follicle-stimulating hormone (FSH) receptor allosteric modulators for fertility treatments, and inhibitors of trypanosome alternative oxidase for parasitic diseases. Ongoing research continues to uncover new potential applications, including their use as anticancer agents and as adjuvants to enhance the efficacy of existing antibiotics.

Core Applications and Mechanisms of Action

The therapeutic versatility of substituted benzamidines stems from their ability to interact with a wide array of biological targets. The core mechanisms of action can be broadly categorized as follows:

-

Enzyme Inhibition: The positively charged amidine group plays a crucial role in binding to the negatively charged pockets of enzyme active sites, particularly in serine proteases. This interaction is fundamental to their inhibitory activity against enzymes like trypsin, thrombin, and plasmin.

-

Receptor Antagonism: By modifying the substituents on the benzene ring, the affinity and selectivity for specific receptors can be fine-tuned. This is exemplified by the development of substituted benzamides as potent antagonists of dopamine D2 receptors, which are instrumental in their antipsychotic effects.

-

Antimicrobial Activity: The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of microbial cell membranes and interference with DNA and protein synthesis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for representative substituted benzamidines across various biological targets.

Table 1: Inhibition of Serine Proteases by Substituted Benzamidines

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

| Benzamidine | Trypsin | 2.22 x 10⁻⁵ M[3] |

| Benzamidine | Thrombin | 2.2 x 10⁻⁴ M |

| Benzamidine | Plasmin | 3.5 x 10⁻⁴ M |

| Pentamidine | Plasmin | 2.1 µM[4] |

| Tri-AMB | Plasmin | 3.9 µM[4] |

Table 2: Dopamine Receptor Affinity of Substituted Benzamides

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |

| Amisulpride | D₂ | 2.8 nM[5] |

| Amisulpride | D₃ | 3.2 nM[5] |

| Sulpiride | D₂ | >10 nM |

| Sulpiride | D₃ | >10 nM |

Table 3: Anticancer Activity of N-Substituted Benzamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | MCF-7 | 43.4[6] |

| Derivative 2 | MDA-MB-231 | 35.1[6] |

| Derivative 3 | A549 | 5.988[6] |

Table 4: Antimicrobial Activity of Pentamidine Analogs

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Pentamidine Analog 1 | Candida albicans | ≤0.09[7] |

| Pentamidine Analog 2 | Cryptococcus neoformans | 0.19[7] |

| Pentamidine Analog 3 | Gram-positive bacteria | Marked activity[8] |

| Pentamidine Analog 4 | MRSA | Potent activity[8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Synthesis of Substituted Benzamidines

General Procedure for the Synthesis of Benzamidine Hydrochloride from Benzonitrile (Pinner Reaction):

-

Dissolve benzonitrile (0.5 mole) in absolute ethanol (25 g) in a suitable flask.

-

Cool the solution in an ice bath.

-

Pass dry hydrogen chloride gas through the solution until 21.3 g of HCl is absorbed.

-

Allow the reaction mixture to stand for 48 hours at room temperature, during which a solid cake of the imido ether hydrochloride will form.

-

Quickly crush the solid cake in a dry mortar.

-

Transfer the crushed solid to a 1-liter flask.

-

Slowly add an 8% solution of dry ammonia in absolute ethanol (containing 12 g of ammonia) in small portions.

-

After the initial vigorous reaction subsides, add the remaining ammonia solution and stir for one hour.

-

Filter the reaction mixture to remove ammonium chloride.

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Decolorize the solution with activated charcoal and filter.

-

Evaporate the filtrate to near dryness at room temperature to crystallize benzamidine hydrochloride dihydrate.

-

Filter the crystals and air-dry. The expected yield is 60-70 g.[9]

Biological Assays

Protocol for Trypsin Inhibition Assay:

-

Reagent Preparation:

-

Tris-HCl buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

-

Trypsin solution: 20 nM trypsin in Tris-HCl buffer.

-

Substrate solution: 1 mM N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) in Tris-HCl buffer.

-

Inhibitor solutions: Prepare serial dilutions of the substituted benzamidine in Tris-HCl buffer.

-

-

Assay Procedure:

-

In a suitable microplate well or cuvette, add the trypsin solution.

-

Add the inhibitor solution and incubate at 25°C for 1 minute.

-

Initiate the reaction by adding the TAME substrate solution.

-

Immediately monitor the increase in absorbance at 247 nm for 1 minute using a spectrophotometer.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Calculate the percentage of trypsin activity relative to a control without the inhibitor.

-

Plot the percentage of activity against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

-

Protocol for Dopamine D₂ Receptor Binding Assay:

-

Membrane Preparation:

-

Harvest cells stably expressing the human dopamine D₂ receptor.

-

Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone).

-

Add serial dilutions of the unlabeled substituted benzamidine (competitor).

-

Add the prepared cell membrane suspension.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of the wells through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[10]

-

Protocol for MTT Cell Viability Assay:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the substituted benzamidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Incubation:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro screening of pentamidine analogs against bacterial and fungal strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]

- 10. researchgate.net [researchgate.net]

- 11. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Binding Energy of Benzamidine Derivatives to Trypsin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the theoretical and experimental binding energy of benzamidine, a competitive inhibitor of trypsin, to its target enzyme. While direct data for 3-Methyl-benzamidine is not extensively available in the public domain, the principles and methodologies detailed herein for the parent compound, benzamidine, are directly applicable and provide a robust framework for understanding the binding of its derivatives.

Introduction

Trypsin, a serine protease, plays a crucial role in digestion and is a well-established model system for studying enzyme-inhibitor interactions. Benzamidine and its derivatives are classic examples of competitive inhibitors that bind to the active site of trypsin, preventing substrate binding and subsequent catalysis.[1][2][3] The binding affinity of these inhibitors is a critical parameter in drug design and is quantified by the binding free energy (ΔG). This document outlines the theoretical and experimental approaches to determine the binding energy of benzamidine to trypsin, presenting key data and detailed methodologies.

Quantitative Data on Binding Energy

The binding free energy of benzamidine to trypsin has been determined through various experimental and computational methods. The following table summarizes key findings from the literature.

| Method | Binding Free Energy (ΔG) in kcal/mol | Dissociation Constant (Kd) in µM | Key Findings & Notes |

| Experimental | -6.7 ± 0.05 | 1.2 ± 0.1 | Experimentally determined value, often used as a benchmark for computational studies.[4] |

| Experimental | -6.2 | - | Another cited experimental value.[5] |

| Experimental (Ki) | - | 19 | Ki value reported for benzamidine as a reversible competitive inhibitor.[2] |

| Computational (MD & Markov State Modeling) | -5.2 ± 0.4 | - | Calculated using extensive molecular dynamics simulations.[4][5] |

| Computational (MD & Markov State Modeling) | -6.05 ± 1 | - | A more accurate computational prediction closer to the experimental value.[4] |

| Computational (WTM-eABF) | -9.5 ± 0.2 | - | Calculated using the well-tempered meta-eABF enhanced sampling method.[4] |

| Computational (Milestoning) | -7.4 ± 0.1 | - | Result from the milestoning approach to compute kinetics and free energy.[4] |

| Computational (MMVT) | -8.8 ± 0.07 | - | Result from the Markovian milestoning with Voronoi tessellation approach.[4] |

| Computational (Double-Decoupling) | -6.78 | - | Calculated using a polarizable potential energy function and explicit-water molecular dynamics simulations.[6] |

Methodologies for Determining Binding Energy

Experimental Protocols

While the provided search results focus heavily on computational methods, they reference key experimental values. Standard experimental techniques to determine binding affinity include:

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which ΔG can be calculated), enthalpy (ΔH), and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. This method can determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) and binding free energy (ΔG) can be derived.

-

Enzyme Inhibition Assays: For enzyme inhibitors like benzamidine, kinetic assays can be used to determine the inhibition constant (Ki), which is related to the binding affinity.[2] A common assay for trypsin involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor.

Computational Protocols: Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying protein-ligand interactions at an atomic level and for calculating binding free energies.[4][5][7]

General Workflow:

-

System Setup:

-

Obtain the initial coordinates of the trypsin-benzamidine complex from the Protein Data Bank (PDB ID: 3PTB).[4][7]

-

Use a force field, such as AMBER ff14SB for the protein and the General Amber Force Field (GAFF) for the ligand, to describe the atomic interactions.[4][5]

-

Solvate the complex in a water box (e.g., TIP3P water model) and add ions to neutralize the system and mimic physiological salt concentrations.[5]

-

-

Simulation:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run production MD simulations for a significant duration (nanoseconds to microseconds) to sample the conformational space of the complex.[4][5]

-

-

Free Energy Calculation:

-

Enhanced Sampling Methods: Techniques like metadynamics (e.g., WTM-eABF) or umbrella sampling can be used to accelerate the exploration of the binding/unbinding process and to construct a potential of mean force (PMF) along a defined reaction coordinate (e.g., the distance between the ligand and the binding pocket). The depth of the PMF well provides an estimate of the binding free energy.[4]

-

Alchemical Free Energy Calculations: Methods like thermodynamic integration (TI) or free energy perturbation (FEP) involve computationally "mutating" the ligand into nothingness (or another ligand) both in the protein binding site and in solution. The difference in the free energy of these two processes yields the absolute or relative binding free energy. The double-decoupling method is an example of this approach.[6]

-

Markov State Models (MSMs): By analyzing long MD trajectories, MSMs can be built to model the kinetics of the binding and unbinding processes, from which rates and free energies can be derived.[5][8]

-

Visualizations

Computational Workflow for Binding Free Energy Calculation

Caption: Computational workflow for determining binding free energy.

Benzamidine Binding to Trypsin's Active Site

Caption: Key interactions of benzamidine in the trypsin active site.

Conclusion

The binding of benzamidine to trypsin is a well-characterized interaction that serves as an excellent model for understanding the principles of molecular recognition and for validating computational methodologies. The experimental binding free energy is approximately -6.2 to -6.7 kcal/mol.[4][5] Computational methods, particularly molecular dynamics simulations coupled with enhanced sampling or alchemical free energy calculations, can reproduce these experimental values with increasing accuracy.[4][6] The dominant stabilizing interaction is the electrostatic attraction, including a salt bridge, between the positively charged amidine group of the inhibitor and the negatively charged Asp189 residue at the bottom of trypsin's S1 specificity pocket.[4][6][9] Understanding these interactions and the methodologies to quantify them is fundamental for the rational design of more potent and specific enzyme inhibitors in drug discovery.

References

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calculation of protein–ligand binding free energy by using a polarizable potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding — PyEMMA 2.1 documentation [emma-project.org]

- 9. Calculation of protein-ligand binding free energy by using a polarizable potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methyl-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 3-Methyl-benzamidine, a key chemical intermediate in pharmaceutical development. The following sections present expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for acquiring such spectra, and a visual workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of benzamidine derivatives.

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected chemical shifts and absorption bands based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C2-H) | 7.5 - 7.6 | Singlet | 1H |

| Aromatic-H (C4-H) | 7.2 - 7.3 | Doublet | 1H |

| Aromatic-H (C5-H) | 7.3 - 7.4 | Triplet | 1H |

| Aromatic-H (C6-H) | 7.4 - 7.5 | Doublet | 1H |

| Amidine-NH₂ | 8.5 - 9.5 | Broad Singlet | 2H |

| Methyl-H (CH₃) | 2.3 - 2.4 | Singlet | 3H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=N (Amidine) | 165 - 168 |

| C1 (Aromatic) | 130 - 132 |

| C2 (Aromatic) | 128 - 130 |

| C3 (Aromatic) | 138 - 140 |

| C4 (Aromatic) | 128 - 130 |

| C5 (Aromatic) | 132 - 134 |

| C6 (Aromatic) | 125 - 127 |

| CH₃ (Methyl) | 20 - 22 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amidine) | 3300 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=N Stretch (Amidine) | 1640 - 1670 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-H Bend (Aromatic) | 690 - 900 | Strong |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra for solid aromatic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum :

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum :

-

Set the spectral width to approximately 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing : Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) signals for both ¹H and ¹³C spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Mixing : Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.[1]

-

Pellet Formation : Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

Background Spectrum : Place an empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric and instrumental contributions.

-

Sample Spectrum Acquisition : Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Collection : Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2]

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

Navigating the Stability and Storage of 3-Methyl-benzamidine: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical compounds is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth overview of the available knowledge on the stability and storage of 3-Methyl-benzamidine.

Due to a lack of extensive, publicly available stability data specifically for this compound, this guide draws upon information available for its parent compound, benzamidine, and its hydrochloride salt. These recommendations should be considered as a baseline, with the understanding that the methyl group in this compound may slightly alter its physicochemical properties.

Recommended Storage Conditions

The primary goal of proper storage is to minimize degradation from environmental factors such as temperature, light, and moisture. Based on data for the closely related benzamidine hydrochloride, the following conditions are recommended for storing this compound.

Table 1: Recommended Storage Conditions for Benzamidine Compounds

| Condition | Solid Form | In Solution |

| Temperature | Room temperature, 2-8°C, or -20°C[1] | -20°C or -80°C for short-term storage[2] |

| Light | Protect from light[1] | Store in amber vials or in the dark |

| Moisture | Store in a desiccated environment[1] | Prepare fresh; aqueous solutions not recommended for storage beyond one day[3] |

| Atmosphere | Store under an inert gas like argon[4] | Purge solvent with an inert gas before preparing solutions[3] |

Stability Profile

Benzamidine and its derivatives are known to be susceptible to certain environmental factors that can lead to degradation. Understanding these sensitivities is crucial for handling and experimental design.

Key Stability Considerations:

-

Hygroscopicity: Benzamidine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[4] This can lead to hydrolysis of the amidine group. It is crucial to store the solid compound in a dry environment.

-

Oxidation: The compound is sensitive to oxidation. Solutions, in particular, should be prepared with degassed solvents and stored under an inert atmosphere to minimize oxidative degradation.[3]

-